molecular formula C10H13NO4 B602622 3-Metoxitirosina CAS No. 586954-09-8

3-Metoxitirosina

Número de catálogo: B602622
Número CAS: 586954-09-8
Peso molecular: 214.23 g/mol
Clave InChI: PFDUUKDQEHURQC-ISLPBHIQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methoxytyrosine is a derivative of tyrosine . It is one of the main biochemical markers for Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28) deficiency, an inborn error of metabolism that affects serotonin and dopamine biosynthesis . Patients are usually detected in infancy due to developmental delay, hypotonia, and extrapyramidal movements .


Synthesis Analysis

3-Methoxytyrosine is an active metabolite of L-DOPA . It is formed from L-DOPA via O-methylation by catechol-O-methyltransferase (COMT) .


Molecular Structure Analysis

The molecular formula of 3-Methoxytyrosine is C10H13NO4 . The IUPAC name is 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid . The InChI is InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14) .


Chemical Reactions Analysis

The major extracellular metabolite of dopamine, 3-methoxytyramine (3-MT), can induce behavioral effects in a dopamine-independent manner . These effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .


Physical and Chemical Properties Analysis

3-Methoxytyrosine is a L-tyrosine derivative, a monomethoxybenzene and a non-proteinogenic L-alpha-amino acid . It is functionally related to L-dopa .

Mecanismo De Acción

Target of Action

3-Methoxytyrosine, an active metabolite of L-DOPA , primarily targets the Trace Amine Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and known to regulate neurotransmission . It also interacts with Tumor Necrosis Factor Ligand Superfamily Member 12 (TWEAK) levels, influencing the risk of Primary Sclerosing Cholangitis (PSC) .

Mode of Action

3-Methoxytyrosine can induce behavioral effects in a dopamine-independent manner, partially mediated by TAAR1 . It activates TAAR1 receptors, causing cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This compound also mediates the pathway from TWEAK to PSC, correlating elevated TWEAK levels with increased 3-methoxytyrosine levels .

Biochemical Pathways

The primary biochemical pathway of 3-Methoxytyrosine involves its formation from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . It can further be metabolized by the enzyme monoamine oxidase (MAO) . The activation of TAAR1 by 3-Methoxytyrosine leads to the accumulation of cAMP and the phosphorylation of ERK and CREB, signaling events generally related to PKA-mediated cAMP accumulation .

Pharmacokinetics

It’s known that this compound is an active metabolite of l-dopa , suggesting it’s produced in the body during the metabolism of L-DOPA. Its solubility in various solvents suggests it may have good bioavailability .

Result of Action

The activation of TAAR1 by 3-Methoxytyrosine can induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine . In normal mice, the central administration of 3-Methoxytyrosine caused a temporary mild hyperactivity . Furthermore, it has been shown to have a causal relationship with TWEAK levels and PSC, with some mediation by 3-methoxytyrosine .

Action Environment

Given its role as a neuromodulator , it’s reasonable to assume that factors such as the overall health and genetic makeup of the individual, as well as external factors like diet and exposure to stress, could potentially influence its action, efficacy, and stability.

Safety and Hazards

The safety data sheet for a related compound, ®-3-Methoxytyrosine, indicates that hazardous decomposition products formed under fire conditions include carbon oxides and sodium oxides .

Direcciones Futuras

Further characterization of the physiological functions mediated by 3-MT may advance understanding of the pathophysiology and pharmacology of brain disorders involving abnormal dopaminergic transmission, such as Parkinson’s disease, dyskinesia, and schizophrenia .

Análisis Bioquímico

Biochemical Properties

3-Methoxytyrosine interacts with several enzymes and proteins. It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . This interaction involves the addition of a methyl group to L-DOPA, resulting in the formation of 3-Methoxytyrosine .

Cellular Effects

3-Methoxytyrosine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons . This suggests that 3-Methoxytyrosine may influence cell function and impact cellular signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Methoxytyrosine exerts its effects through various mechanisms. It is known to activate the trace amine associated receptor 1 (TAAR1), leading to cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This indicates that 3-Methoxytyrosine can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxytyrosine can change over time. For instance, a study found that elevated 3-Methoxytyrosine concentrations were observed for 24 hours post-administration in a 12-horse administration study . This suggests that 3-Methoxytyrosine has a certain degree of stability and may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Methoxytyrosine can vary with different dosages in animal models. For instance, various doses of 3-Methoxytyrosine were administered to mice, and it was found that 3-Methoxytyrosine could induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .

Metabolic Pathways

3-Methoxytyrosine is involved in the metabolic pathway of L-DOPA, where it is formed via O-methylation by the enzyme COMT . This suggests that 3-Methoxytyrosine interacts with enzymes and cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Given its formation from L-DOPA via O-methylation, it is likely that it interacts with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

Given its role as a metabolite of L-DOPA and its ability to influence various cellular processes, it is likely that it is localized to specific compartments or organelles within the cell .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methoxytyrosine involves the conversion of L-tyrosine to 3-Methoxytyrosine through a series of chemical reactions.", "Starting Materials": [ "L-tyrosine", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: L-tyrosine is reacted with methanol and hydrogen chloride to form methyl L-tyrosinate.", "Step 2: Methyl L-tyrosinate is then reacted with sodium hydroxide to form L-tyrosinate.", "Step 3: L-tyrosinate is reacted with sodium bicarbonate and methanol to form 3-methoxy-4-hydroxyphenylacetate.", "Step 4: 3-methoxy-4-hydroxyphenylacetate is then decarboxylated using sodium hydroxide to form 3-Methoxytyrosine.", "Step 5: The final product is extracted using ethyl acetate and water." ] }

Número CAS

586954-09-8

Fórmula molecular

C10H13NO4

Peso molecular

214.23 g/mol

Nombre IUPAC

(2R)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1/i1D3

Clave InChI

PFDUUKDQEHURQC-ISLPBHIQSA-N

SMILES isomérico

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O

SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O

SMILES canónico

COC1=C(C=CC(=C1)CC(C(=O)O)N)O

Pureza

> 95%

Cantidad

Milligrams-Grams

Números CAS relacionados

7636-26-2 (unlabelled)

Sinónimos

3-(4-Hydroxy-3-methoxy-d3-phenyl)alanine;  3-(Methoxy-d3)-dl-tyrosine;  3-Methoxytyrosine-d3;  4-Hydroxy-3-(methoxy-d3)phenylalanine;  DL-3-(Methoxy-d3)-4-hydroxyphenylalanine;  DL-3-(Methoxy-d3)tyrosine;  DL-3-O-(Methyl-d3)dopa;  3-O-Methyldopa d3

Etiqueta

Dopa Impurities

Origen del producto

United States
Customer
Q & A

Q1: What is 3-methoxytyrosine and how is it formed?

A1: 3-Methoxytyrosine (3-MT) is a metabolite of L-DOPA, a precursor to dopamine. It is formed through the O-methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT). [, , , ]

Q2: What is the significance of 3-methoxytyrosine in L-DOPA therapy for Parkinson's disease?

A2: 3-MT is a major peripheral metabolite of L-DOPA. Elevated levels of 3-MT in plasma, CSF, and brain tissue have been observed in Parkinson's disease patients undergoing chronic L-DOPA therapy, particularly when co-administered with benserazide. [, ] This accumulation might impact L-DOPA bioavailability and efficacy. [] Some studies suggest that 3-MT levels could be used to monitor the efficacy of L-DOPA therapy. []

Q3: Does 3-methoxytyrosine compete with L-DOPA for transport into the brain?

A4: Research suggests that the persistent presence of 3-MT in the system, particularly after chronic L-DOPA and benserazide treatment, might lead to competition with L-DOPA for transport mechanisms across the blood-brain barrier. [] This competition could potentially impact L-DOPA's effectiveness in replenishing brain dopamine levels.

Q4: What insights have been gained from studying 3-methoxytyrosine levels in patients with familial dysautonomia?

A5: Studies involving patients with familial dysautonomia, a rare genetic disorder, have provided insights into noradrenaline synthesis. These patients exhibit decreased noradrenaline synthesis and a simultaneous increase in dopamine metabolism, evidenced by elevated levels of 3-MT and other dopamine metabolites. [] This observation suggests a shift in catecholamine metabolic pathways in this condition.

Q5: What analytical techniques are used to measure 3-methoxytyrosine levels?

A5: Various analytical methods are employed to quantify 3-MT levels in different biological samples. These include:

  • High-performance liquid chromatography (HPLC) with electrochemical detection: This method offers high sensitivity and selectivity for detecting and quantifying 3-MT, even at low concentrations, in biological samples like plasma, CSF, and brain tissue. [, , ]
  • Gas chromatography-mass spectrometry (GC-MS): This technique provides accurate identification and quantification of 3-MT based on its mass-to-charge ratio. It's particularly useful for analyzing urine samples and identifying metabolic changes associated with diseases like Alzheimer's disease. [, ]
  • Liquid chromatography-mass spectrometry (LC-MS): This versatile technique offers high sensitivity and specificity, enabling the analysis of complex biological samples. It has been successfully used to identify 3-MT as a potential urinary biomarker for monitoring treatment response in neuroblastoma patients. [, ]

Q6: Can 3-methoxytyrosine serve as a biomarker for any diseases?

A6: Research suggests that 3-MT holds potential as a biomarker for various conditions:

  • Parkinson's Disease: Monitoring 3-MT levels in plasma could offer insights into L-DOPA therapy effectiveness and potentially guide treatment adjustments. []
  • Neuroblastoma: Elevated urinary 3-MT levels have been linked to a higher risk of recurrence or death in neuroblastoma patients, highlighting its potential as a non-invasive marker for treatment response monitoring. []
  • Alzheimer's Disease: Altered 3-MT levels in urine, alongside other metabolic changes, have been observed in a transgenic mouse model of Alzheimer's disease. These findings suggest a potential link between 3-MT and the disease, warranting further investigation for its use in early diagnosis or monitoring disease progression. []

Q7: How is the specificity of the radioactivity in the 3-methoxytyrosine fractions checked?

A8: Radiopaper chromatography is utilized to ascertain the specificity of radioactivity within the 3-MT fractions. [] This technique helps ensure that the measured radioactivity accurately reflects the levels of 3-MT and not other radiolabeled compounds.

Q8: What is the molecular formula and weight of 3-methoxytyrosine?

A9: The molecular formula of 3-methoxytyrosine is C10H13NO4. Its molecular weight is 211.21 g/mol. [, ]

Q9: Can you describe the structure of 3-methoxytyrosine?

A9: 3-Methoxytyrosine is a derivative of tyrosine, an aromatic amino acid. It features:

    Q10: How does the chemical structure of 3-methoxytyrosine relate to its properties and function?

    A11: The specific chemical structure of 3-MT, with its methoxy group at position 3, distinguishes it from L-DOPA and influences its interaction with enzymes and transport systems. This structural difference contributes to its distinct metabolic pathway and role in various physiological processes. []

    Q11: What are the key areas for future research on 3-methoxytyrosine?

    A11: Despite advancements in understanding 3-MT, several research gaps remain:

    • Exploring the role of 3-MT in the gut microbiome and its potential implications for diseases like Alzheimer's disease. []

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.